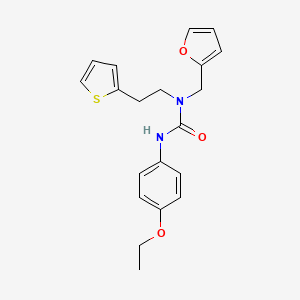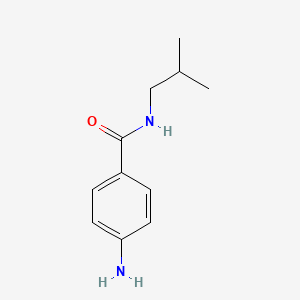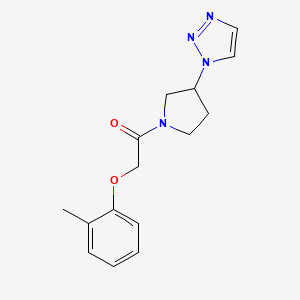
1-(Cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CBMP and is synthesized through a specific method. The compound has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
作用机制
The mechanism of action of CBMP is not fully understood. However, it is believed that CBMP exerts its effects by modulating the activity of certain neurotransmitters, such as GABA and glutamate. CBMP has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
CBMP has been shown to have several biochemical and physiological effects. In animal studies, CBMP has been shown to reduce seizures and improve cognitive function. CBMP has also been shown to have analgesic properties, reducing pain in animal models. Additionally, CBMP has been shown to have neuroprotective effects, protecting against damage to brain cells.
实验室实验的优点和局限性
CBMP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. CBMP also has a well-defined structure, which allows for precise characterization and analysis. However, CBMP has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, CBMP has not been extensively studied in humans, which limits its potential applications in clinical research.
未来方向
There are several potential future directions for research on CBMP. One area of interest is the development of CBMP-based drugs for the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of CBMP and to identify other potential targets for its activity. Finally, research on the safety and efficacy of CBMP in humans is needed to determine its potential applications in clinical settings.
Conclusion:
In conclusion, CBMP is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has been studied for its potential applications in pharmacology, biochemistry, and physiology. CBMP has several biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. While CBMP has some limitations for use in lab experiments, it has several potential future directions for research, including the development of CBMP-based drugs for the treatment of neurological disorders.
合成方法
The synthesis of CBMP involves a multistep process that begins with the reaction between cyclobutylmethylamine and ethyl acetoacetate. This reaction produces an intermediate compound, which is then reacted with phenylethyl bromide to form the final product, CBMP. The purity and yield of CBMP can be improved through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
CBMP has been studied extensively for its potential applications in various scientific fields. In pharmacology, CBMP has been shown to have anticonvulsant and analgesic properties. In biochemistry, CBMP has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase. In physiology, CBMP has been shown to have neuroprotective effects and to improve cognitive function.
属性
IUPAC Name |
1-(cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-17(21)19(13-15-7-4-8-15)12-11-18(16)10-9-14-5-2-1-3-6-14/h1-3,5-6,11-12,15H,4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCFUUGASGWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN(C(=O)C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)


![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)
![7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2626900.png)


![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2626903.png)
![7-Oxaspiro[3.5]nonane-1,3-dione](/img/structure/B2626904.png)

![2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2626906.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2626907.png)

